
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate is an organic compound belonging to the class of pyran derivatives This compound is characterized by a pyran ring structure with two ethyl groups and two carboxylate groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate typically involves the reaction of diethyl malonate with an appropriate aldehyde under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to form the desired pyran derivative.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and improve yields. Common catalysts include acids such as sulfuric acid or p-toluenesulfonic acid.
化学反応の分析
Types of Reactions
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
Oxidation: Formation of diethyl 2,2-dicarboxylate-4-oxo-3,4-dihydro-2H-pyran.
Reduction: Formation of 2,2-diethyl-4-hydroxy-3,4-dihydro-2H-pyran-2,2-dicarboxylate.
Substitution: Formation of various substituted pyran derivatives depending on the substituents used.
科学的研究の応用
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid: A related compound with similar structural features but different substituents.
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: Another pyran derivative with a phenyl group.
Uniqueness
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate is unique due to its specific combination of ethyl and carboxylate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C11H14O6 |
|---|---|
分子量 |
242.22 g/mol |
IUPAC名 |
diethyl 4-oxo-3H-pyran-2,2-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-3-15-9(13)11(10(14)16-4-2)7-8(12)5-6-17-11/h5-6H,3-4,7H2,1-2H3 |
InChIキー |
SCTVZKPCGXHGKK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC(=O)C=CO1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)




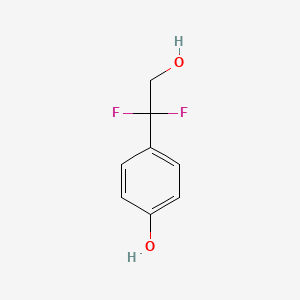
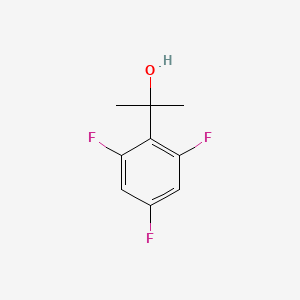
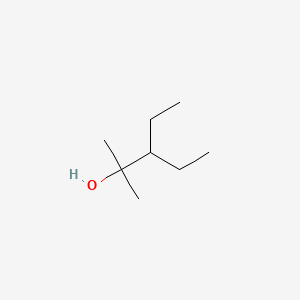
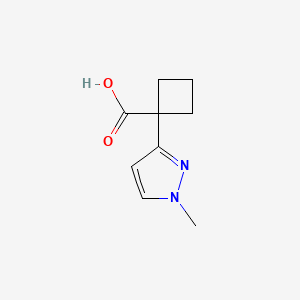
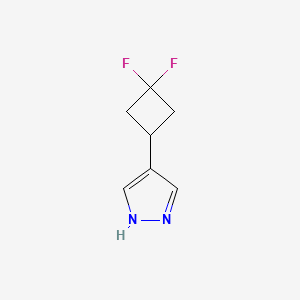
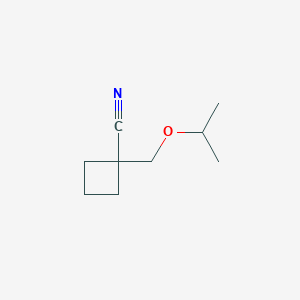
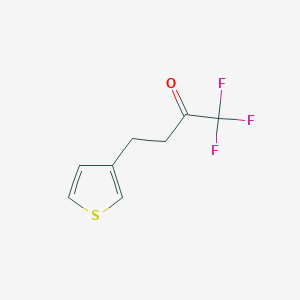
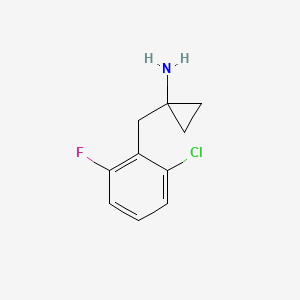
![1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B13601472.png)
